molecular formula C12H14ClNO2 B13196853 Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13196853
M. Wt: 239.70 g/mol
InChI Key: HKJXNNNGPXBULZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a 2-chlorophenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Another positional isomer with distinct properties.

    Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: Bromine substitution instead of chlorine, resulting in different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14ClNO2C_{12}H_{14}ClNO_2 and a molecular weight of approximately 239.7 g/mol. The compound features a pyrrolidine ring substituted with a chlorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various pharmacological effects such as:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in pain management and inflammation-related disorders.
  • Receptor Modulation : The compound may also bind to certain receptors involved in signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays using human cancer cell lines demonstrated varying degrees of cytotoxicity:

  • Cell Viability Assays : For example, exposure to the compound at concentrations around 100 µM resulted in a significant reduction in viability in A549 human lung adenocarcinoma cells, although the effect was less pronounced compared to standard chemotherapeutics like cisplatin .
  • Comparison with Similar Compounds : When compared with other derivatives, this compound exhibited moderate anticancer activity, suggesting that structural variations significantly impact efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Testing : Preliminary tests indicated that it possesses moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Characterization : Research has focused on synthesizing derivatives of this compound and characterizing their biological activities. These studies often employ structure-activity relationship (SAR) analyses to optimize potency and selectivity against cancer cells .
  • Comparative Studies : Investigations comparing this compound with other pyrrolidine derivatives have highlighted unique aspects of its biological profile, particularly in terms of enzyme inhibition and receptor interactions .

Data Summary Table

Biological Activity Observed Effects Reference
AnticancerModerate cytotoxicity in A549 cells
AntimicrobialModerate activity against bacterial strains
Enzyme inhibitionPotential modulation of pain signaling

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChI Key

HKJXNNNGPXBULZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2Cl

Origin of Product

United States

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